molecular formula C9H17B B1380254 2-(Bromomethyl)-1,1-dimethylcyclohexane CAS No. 1501249-61-1

2-(Bromomethyl)-1,1-dimethylcyclohexane

Cat. No.: B1380254
CAS No.: 1501249-61-1
M. Wt: 205.13 g/mol
InChI Key: IUDMLKDDOBZADK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1-dimethylcyclohexane (CAS: 1501249-61-1) is a brominated cyclohexane derivative with the molecular formula C₉H₁₇Br and a molecular weight of 205.13 g/mol . Structurally, it consists of a cyclohexane ring substituted with a bromomethyl group at the 2-position and two methyl groups at the 1,1-positions. This compound is a clear liquid under standard conditions and is typically stored at -4°C (short-term) or -20°C (long-term) to ensure stability . Its primary applications lie in organic synthesis, where it serves as a versatile alkylating agent or intermediate in pharmaceuticals and advanced materials development.

Properties

IUPAC Name

2-(bromomethyl)-1,1-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2)6-4-3-5-8(9)7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDMLKDDOBZADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501249-61-1
Record name 2-(bromomethyl)-1,1-dimethylcyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-1,1-dimethylcyclohexane can be synthesized through the bromination of 1,1-dimethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of bromine in a solvent such as carbon tetrachloride or dichloromethane can help in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1-dimethylcyclohexane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclohexane in chemical reactions involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by nucleophiles, leading to the formation of substitution products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(Bromomethyl)-1,1-dimethylcyclohexane with structurally analogous brominated cyclohexane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
This compound 1501249-61-1 C₉H₁₇Br 205.13 2-(bromomethyl), 1,1-dimethyl Steric hindrance at 1,1-positions
Cyclohexylmethyl bromide 2550-36-9 C₇H₁₃Br 177.08 Bromomethyl on cyclohexane Simpler structure, no additional methyl groups
1-Bromo-1-methylcyclohexane 931-77-1 C₇H₁₃Br 177.08 Bromo and methyl at 1-position Planar symmetry, equivalent β-hydrogens
4-(Bromomethyl)-1,1-dimethylcyclohexane 1432681-20-3 C₉H₁₇Br 205.13 4-(bromomethyl), 1,1-dimethyl Bromine position alters reactivity
1-(Bromomethyl)-1-methanesulfonylcyclohexane 1909336-04-4 C₈H₁₅BrO₂S 255.17 Bromomethyl and sulfonyl groups Enhanced electrophilicity due to sulfonyl

Key Observations :

  • Positional Isomerism : The 2- and 4-bromomethyl isomers (e.g., 1432681-20-3) exhibit distinct reactivity patterns. For example, the 2-position bromine may favor elimination or substitution pathways depending on reaction conditions .
  • Functional Group Influence: 1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS: 1909336-04-4) demonstrates higher electrophilicity and stability due to the electron-withdrawing sulfonyl group, making it more reactive in SN2 reactions than non-sulfonylated analogs .

Biological Activity

2-(Bromomethyl)-1,1-dimethylcyclohexane is a brominated derivative of cyclohexane characterized by a six-membered saturated hydrocarbon ring with two methyl groups at the 1-position and a bromomethyl group at the 2-position. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its unique structural properties and potential biological activities.

  • Molecular Formula : C10_{10}H15_{15}Br
  • Molecular Weight : Approximately 205.13 g/mol
  • Structure :

    Chemical Structure

The presence of multiple methyl groups contributes to steric hindrance, influencing the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various nucleophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. The compound's steric hindrance from the methyl groups can modulate its reactivity, affecting how it interacts with enzymes and receptors.

Potential Biological Applications

Research indicates that this compound may have applications in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, thus altering their function.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.
  • Polymer Chemistry : Its brominated structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with serine proteases. The results demonstrated that the compound could effectively inhibit enzyme activity at micromolar concentrations. The mechanism involved the formation of a covalent bond between the bromine atom and the serine residue in the active site.

CompoundIC50 (µM)Mechanism
This compound25Covalent modification
Control (No inhibitor)N/AN/A

Study 2: Antimicrobial Activity

Another research focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Environmental Impact

Research has raised concerns regarding the environmental persistence and bioaccumulation potential of halogenated compounds like this compound. Studies suggest that such compounds can accumulate in ecosystems, posing risks to wildlife and potentially entering human food chains.

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